3-(4-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-(4-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H20N4O3S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Cyclic GMP Phosphodiesterase Inhibitors : Quinazoline derivatives have been synthesized and evaluated for their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE), showing potent and selective inhibitory activity. These compounds demonstrate the potential for dilating coronary arteries, indicating applications in cardiovascular disease treatment (Takase et al., 1994).
Antimicrobial and Anticancer Activities : Synthesized quinazolin-4-one derivatives have been screened for antimicrobial activity, showing promise in combating various bacterial and fungal infections. Some derivatives also exhibited anticancer activity, highlighting their potential in cancer therapy (Saleh et al., 2004).
Radiopharmaceutical Potential : A specific benzoquinazoline derivative has been radioiodinated and its biodistribution studied in tumor-bearing mice, suggesting its application as a radiopharmaceutical for targeting tumor cells (Al-Salahi et al., 2018).
Analgesic and Anti-Inflammatory Activities : Quinazolinone derivatives have shown significant analgesic and anti-inflammatory activities in preclinical models, indicating their potential for the development of new pain relief and anti-inflammatory drugs (Dewangan et al., 2017).
Tubulin Polymerization Inhibitors and Vascular Disrupting Agents : A series of triazoloquinazolinone-based compounds were tested for their tubulin polymerization and growth inhibitory activities, revealing their potential as anticancer agents by inhibiting cancer cell growth and affecting vascular function (Driowya et al., 2016).
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-31-19-13-11-17(12-14-19)15-29-24(30)20-9-5-6-10-21(20)26-25(29)33-16-22-27-23(28-32-22)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAUHNJZPLJQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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